molecular formula C10H14F3NO3 B1328047 Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate CAS No. 1017782-87-4

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Cat. No.: B1328047
CAS No.: 1017782-87-4
M. Wt: 253.22 g/mol
InChI Key: JFUURBXVZYVUBJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

Biological Activity

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate is a synthetic organic compound with significant potential in medicinal chemistry. It features a unique structure characterized by a piperidine ring and a trifluoromethyl group, which may confer distinct biological activities. The compound has garnered interest for its potential applications in drug development, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₄F₃NO₃
  • Molecular Weight : 253.22 g/mol
  • IUPAC Name : Ethyl oxo[4-(trifluoromethyl)-1-piperidinyl]acetate

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation pathways.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Microtubule Destabilization : Some derivatives have shown effective inhibition of microtubule assembly, suggesting potential use as microtubule-destabilizing agents in cancer therapy .
  • Apoptosis Induction : Studies have demonstrated that related compounds can enhance caspase activity, indicating their ability to induce apoptosis in cancer cells, such as MDA-MB-231 breast cancer cells .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Enzyme Targeting : It has shown promise in targeting specific enzymes linked to cancer metabolism and inflammation, which could lead to new therapeutic strategies .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-Oxo-2-(4-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acidC₁₄H₁₄F₃NO₃Contains a phenyl group instead of an ethyl ester
Piperidine derivativesVariesBasic structure but lacks trifluoromethyl substitution
Triazole derivativesVariesOften exhibit different biological activities such as antifungal properties

This compound's unique combination of functional groups may confer distinct biological activities compared to these similar compounds.

Study on Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and screened for anticancer activity. This compound was included in the screening process due to its structural similarities with known anticancer agents. The results demonstrated significant cytotoxic effects against various cancer cell lines, particularly those associated with breast and lung cancers .

Enzyme Interaction Studies

Further investigations into the compound's mechanism revealed that it effectively inhibits specific enzymes involved in tumor growth and survival mechanisms. For instance, it was found to block certain metabolic pathways essential for cancer cell proliferation .

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUURBXVZYVUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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